molecular formula C6H4Cl2N2O2 B6202282 methyl 3,5-dichloropyridazine-4-carboxylate CAS No. 1890539-27-1

methyl 3,5-dichloropyridazine-4-carboxylate

Cat. No.: B6202282
CAS No.: 1890539-27-1
M. Wt: 207
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Description

Methyl 3,5-dichloropyridazine-4-carboxylate is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Properties

CAS No.

1890539-27-1

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloropyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloropyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 3 and 5 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 3,5-dichloropyridazine-4-carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.

    Hydrolysis: The primary products are 3,5-dichloropyridazine-4-carboxylic acid and methanol.

Scientific Research Applications

Methyl 3,5-dichloropyridazine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloropyridazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    Methyl 4,6-dichloropyridazine-3-carboxylate: Another derivative with chlorine atoms at different positions on the pyridazine ring.

Uniqueness

Methyl 3,5-dichloropyridazine-4-carboxylate is unique due to the specific positioning of the chlorine atoms and the ester group on the pyridazine ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

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